molecular formula C15H21N5O2 B606784 CP-690550A CAS No. 1243290-37-0

CP-690550A

货号: B606784
CAS 编号: 1243290-37-0
分子量: 303.36 g/mol
InChI 键: CCOHWQFOFWCBMH-PWSUYJOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PFE-PKIS 34 是一种来自已发布激酶抑制剂集 (PKIS) 的化合物,该集是一组小分子 ATP 竞争性激酶抑制剂。该集旨在促进对激酶的研究,激酶是一种在各种细胞过程中起着至关重要作用的酶。 PFE-PKIS 34 由于其抑制特定激酶的潜力而受到研究,使其成为化学生物学和药物发现领域的宝贵工具 .

准备方法

PFE-PKIS 34 的合成涉及多个步骤,包括关键中间体的形成以及随后在特定条件下的反应。具体的合成路线和反应条件通常在专门的化学文献中详细说明。 此类化合物的工业生产方法通常涉及对这些合成路线的优化,以确保高产率和纯度 .

化学反应分析

PFE-PKIS 34 经历各种化学反应,包括:

    氧化: 这种反应涉及氧的添加或氢的去除。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及氢的添加或氧的去除。常见的试剂包括氢化铝锂或硼氢化钠等还原剂。

    取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。 .

科学研究应用

PFE-PKIS 34 具有广泛的科学研究应用,包括:

    化学: 它用作化学探针来研究激酶活性和抑制。

    生物学: 它有助于了解激酶在各种生物过程中的作用。

    医学: 它因其潜在的治疗应用而被探索,尤其是在癌症治疗方面。

    工业: 它用于开发新药和治疗剂 .

作用机制

PFE-PKIS 34 通过抑制特定激酶来发挥作用。该化合物与激酶的 ATP 结合位点结合,阻止靶蛋白的磷酸化。这种抑制会破坏对细胞生长和存活至关重要的信号通路。 涉及的分子靶标和途径包括在细胞周期调节和细胞凋亡中发挥作用的各种激酶 .

相似化合物的比较

PFE-PKIS 34 与其他激酶抑制剂进行比较,以突出其独特性。类似化合物包括:

    GW296115: 来自 PKIS 集的另一种激酶抑制剂,以其对几种激酶的强活性而闻名。

    TPKI-24: 一种对极性激酶具有活性的抑制剂。

生物活性

CP-690550A, commonly known as Tofacitinib, is a selective inhibitor of Janus kinase (JAK) pathways, particularly JAK1 and JAK3. It has been extensively studied for its biological activity in modulating immune responses and treating autoimmune diseases. This article delves into the compound's biological activity, supported by data tables and case studies.

Tofacitinib functions by inhibiting the JAK signaling pathway, which is crucial for the signaling of various cytokines involved in immune responses. By blocking JAK1 and JAK3, this compound interferes with the activation of transcription factors such as STAT (Signal Transducer and Activator of Transcription), which are essential for the proliferation and differentiation of immune cells.

Key Findings on Biological Activity

  • Inhibition of T Cell Differentiation :
    • This compound has been shown to inhibit Th2 cell differentiation in response to IL-4 and suppress Th17 differentiation by blocking IL-6 and IL-23 signaling pathways. This results in decreased production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22 .
  • Impact on Autoimmune Diseases :
    • In murine models of rheumatoid arthritis, treatment with this compound led to significant improvements in disease symptoms by inhibiting inflammatory mediators and reducing STAT1-dependent gene expression in joint tissues .
  • Effects on Peripheral Blood Mononuclear Cells (PBMCs) :
    • In studies involving patients with Adult T-cell Leukemia (ATL) and HTLV-I-associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP), this compound inhibited spontaneous proliferation of PBMCs by 67.1% and 86.4%, respectively, at a concentration of 50 nM .

Summary Table of Biological Activities

Biological ActivityObservationsReference
Th2 Cell Differentiation InhibitionSuppressed differentiation via IL-4 blockade
Th17 Cell Differentiation InhibitionBlocked IL-6 and IL-23 signaling; reduced IL-17 production
Arthritis Model EfficacyImproved symptoms; reduced inflammatory mediator production
PBMC ProliferationInhibited by 67.1% (ATL) and 86.4% (HAM/TSP) at 50 nM

Case Study 1: Rheumatoid Arthritis

Objective : Evaluate the efficacy of this compound as a monotherapy in rheumatoid arthritis patients.

Methodology : A phase II clinical trial involving 300 patients assessed the percentage achieving a 20% improvement based on ACR criteria.

Results :

  • Efficacy : 70% to 80% of participants met ACR20 criteria.
  • Safety Profile : Generally acceptable with manageable side effects.

This study highlights the potential of this compound as an effective treatment option for rheumatoid arthritis, demonstrating significant clinical improvement in a majority of patients .

Case Study 2: ATL and HAM/TSP Patients

Objective : Investigate the impact of this compound on cytokine-mediated activation in PBMCs from ATL and HAM/TSP patients.

Methodology : Ex vivo analysis measuring proliferation rates post-treatment with varying concentrations of this compound.

Results :

  • Proliferation Inhibition : Significant reductions observed at a concentration of 50 nM.

This case study supports the use of this compound in specific hematological malignancies, suggesting its role in controlling abnormal immune cell proliferation .

属性

CAS 编号

1243290-37-0

分子式

C15H21N5O2

分子量

303.36 g/mol

IUPAC 名称

2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1

InChI 键

CCOHWQFOFWCBMH-PWSUYJOCSA-N

SMILES

C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO

手性 SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

规范 SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CP-690550A;  CP-690,550A;  CP 690550A;  CP690550A;  Tofacitinib metabolite M2;  UNII-Q7ZOK859UK.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-690550A
Reactant of Route 2
Reactant of Route 2
CP-690550A
Reactant of Route 3
Reactant of Route 3
CP-690550A
Reactant of Route 4
Reactant of Route 4
CP-690550A
Reactant of Route 5
Reactant of Route 5
CP-690550A
Reactant of Route 6
Reactant of Route 6
CP-690550A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。